molecular formula C6H6BrClN2 B13886939 2-Bromo-6-chloro-N-methylpyridin-4-amine

2-Bromo-6-chloro-N-methylpyridin-4-amine

Cat. No.: B13886939
M. Wt: 221.48 g/mol
InChI Key: GPZXGQPJSRXMRO-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-N-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst to couple aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Bromo-6-chloro-N-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-N-methylpyridin-4-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-6-chloro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)

InChI Key

GPZXGQPJSRXMRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=C1)Br)Cl

Origin of Product

United States

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